molecular formula C9H9NO3S B100248 3-Ethoxybenzo[d]isothiazole 1,1-dioxide CAS No. 18712-15-7

3-Ethoxybenzo[d]isothiazole 1,1-dioxide

Cat. No.: B100248
CAS No.: 18712-15-7
M. Wt: 211.24 g/mol
InChI Key: ZTDNTGGXSZLIEO-UHFFFAOYSA-N
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Description

3-Ethoxybenzo[d]isothiazole 1,1-dioxide is an organic compound with the molecular formula C9H9NO3S It is a derivative of benzoisothiazole, characterized by the presence of an ethoxy group at the 3-position and a sulfonyl group at the 1,1-dioxide position

Mechanism of Action

Target of Action

The primary target of 3-Ethoxybenzo[d]isothiazole 1,1-dioxide (PSAD) is the perovskite precursor solution used in the production of perovskite solar cells . The compound is introduced into the solution with the aim of regulating crystallization and reducing defects in the perovskite thin film .

Mode of Action

PSAD interacts with the perovskite through a combination of hydrogen bonding and coordination interactions . Various characterization studies, including nuclear magnetic resonance, Fourier transform infrared spectroscopy, and X-ray photoelectron spectroscopy, as well as density functional theory calculations, have been conducted to reveal these interactions .

Biochemical Pathways

The interaction between PSAD and the perovskite affects the crystallization process, leading to the formation of perovskite thin films with larger grains and fewer defects . This interaction also reduces non-radiative recombination, lowers the energy loss from hole extraction, and improves electron extraction .

Result of Action

The introduction of PSAD into the perovskite precursor solution results in improved efficiency and stability of the perovskite solar cells . The perovskite thin films obtained have larger grains and fewer defects, which contribute to the reduction of non-radiative recombination, lowering of energy loss from hole extraction, and improvement of electron extraction .

Action Environment

The action of PSAD is influenced by the environment in which it is used. For instance, the conditions under which the perovskite precursor solution is prepared and processed can affect the interaction between PSAD and the perovskite, and consequently, the performance of the resulting solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxybenzo[d]isothiazole 1,1-dioxide typically involves the reaction of 3-ethoxybenzo[d]isothiazole with an oxidizing agent to introduce the sulfonyl group. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxybenzo[d]isothiazole 1,1-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxybenzo[d]isothiazole 1,1-dioxide has found applications in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzo[d]isothiazole 1,1-dioxide
  • 3-Propoxybenzo[d]isothiazole 1,1-dioxide
  • 3-Butoxybenzo[d]isothiazole 1,1-dioxide

Uniqueness

3-Ethoxybenzo[d]isothiazole 1,1-dioxide is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs with different alkoxy groups, it may exhibit distinct biological activities and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-ethoxy-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-2-13-9-7-5-3-4-6-8(7)14(11,12)10-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDNTGGXSZLIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355531
Record name 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18712-15-7
Record name 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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